molecular formula C11H21Cl B13186976 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane

1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane

Cat. No.: B13186976
M. Wt: 188.74 g/mol
InChI Key: ZCKKZDZVGJUTLG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can be achieved through several methods:

    Alkylation of Cyclohexane: Cyclohexane can be alkylated with 2-methylpropyl chloride in the presence of a strong base such as sodium hydride.

    Chloromethylation: The resulting 1-(2-methylpropyl)cyclohexane can then be subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 1-(Aminomethyl)-1-(2-methylpropyl)cyclohexane, 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane, etc.

    Oxidation: Formation of 1-(2-methylpropyl)cyclohexanone or 1-(2-methylpropyl)cyclohexanoic acid.

    Reduction: Formation of 1-(Methyl)-1-(2-methylpropyl)cyclohexane.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be explored for the development of pharmaceuticals.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclohexane: Lacks the 2-methylpropyl group.

    1-(2-Methylpropyl)cyclohexane: Lacks the chloromethyl group.

    1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a bromomethyl group instead of chloromethyl.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methylpropyl)cyclohexane

InChI

InChI=1S/C11H21Cl/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3

InChI Key

ZCKKZDZVGJUTLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1)CCl

Origin of Product

United States

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